molecular formula C15H24ClNO3 B13729875 Butyrophenone, 2'-(2-(dimethylamino)ethoxy)-4'-methoxy-, hydrochloride CAS No. 20808-99-5

Butyrophenone, 2'-(2-(dimethylamino)ethoxy)-4'-methoxy-, hydrochloride

Cat. No.: B13729875
CAS No.: 20808-99-5
M. Wt: 301.81 g/mol
InChI Key: NJGYKPVXYWBINY-UHFFFAOYSA-N
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Description

Butyrophenone, 2’-(2-(dimethylamino)ethoxy)-4’-methoxy-, hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a butyrophenone backbone with additional functional groups that enhance its reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyrophenone, 2’-(2-(dimethylamino)ethoxy)-4’-methoxy-, hydrochloride typically involves the reaction of butyrophenone with 2-(dimethylamino)ethanol and methoxy groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

Butyrophenone, 2’-(2-(dimethylamino)ethoxy)-4’-methoxy-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Butyrophenone, 2’-(2-(dimethylamino)ethoxy)-4’-methoxy-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of cellular processes and as a tool for investigating biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of Butyrophenone, 2’-(2-(dimethylamino)ethoxy)-4’-methoxy-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or ion channels, leading to changes in cellular function and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl-2-(dimethylamino)-4’-morpholinobutyrophenone: A photoinitiator used in polymerization reactions.

    2-(2-(Dimethylamino)ethoxy)ethanol: An organic compound with similar functional groups used in surfactants and as a corrosion inhibitor.

Uniqueness

Butyrophenone, 2’-(2-(dimethylamino)ethoxy)-4’-methoxy-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. Its ability to undergo various chemical reactions and its utility in diverse fields make it a valuable compound in scientific research and industry.

Properties

CAS No.

20808-99-5

Molecular Formula

C15H24ClNO3

Molecular Weight

301.81 g/mol

IUPAC Name

2-(2-butanoyl-5-methoxyphenoxy)ethyl-dimethylazanium;chloride

InChI

InChI=1S/C15H23NO3.ClH/c1-5-6-14(17)13-8-7-12(18-4)11-15(13)19-10-9-16(2)3;/h7-8,11H,5-6,9-10H2,1-4H3;1H

InChI Key

NJGYKPVXYWBINY-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(C=C(C=C1)OC)OCC[NH+](C)C.[Cl-]

Origin of Product

United States

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